(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol
Description
Properties
IUPAC Name |
(5-bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O/c9-6-1-5-2-7(4-12)11-8(5)10-3-6/h1-3,12H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHRUTNSSGTXOMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=C(NC2=NC=C1Br)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.06 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol typically involves the bromination of 1H-pyrrolo[2,3-b]pyridine followed by the introduction of a hydroxymethyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane. The reaction is carried out at room temperature, resulting in the formation of 5-bromo-1H-pyrrolo[2,3-b]pyridine. This intermediate is then subjected to a hydroxymethylation reaction using formaldehyde and a base such as sodium hydroxide to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction Reactions: The compound can undergo reduction reactions to modify the pyridine ring or the hydroxymethyl group.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium azide or potassium cyanide can be used for nucleophilic substitution reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products with different substituents at the 5-position.
Oxidation Reactions: Products such as 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxaldehyde or 5-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid.
Reduction Reactions: Reduced derivatives of the original compound.
Scientific Research Applications
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a kinase inhibitor and its effects on cellular pathways.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain protein kinases, thereby modulating signaling pathways involved in cell proliferation and apoptosis. The compound’s structural features allow it to bind to the active sites of these enzymes, inhibiting their activity and leading to downstream effects on cellular processes .
Comparison with Similar Compounds
Key Structural Insights :
- Substituent Position : Bromine at C5 is conserved in many analogues, but substituents at C2 or C3 significantly alter reactivity. For example, a hydroxymethyl group (target compound) favors hydrogen bonding, while a trichloroacetyl group (CAS 1379670-84-4) enhances electrophilicity .
- N1 Modifications : Alkylation (e.g., butyl group) or sulfonylation (e.g., phenylsulfonyl) at N1 increases steric bulk and lipophilicity, impacting pharmacokinetic properties .
Physicochemical Properties
- Melting Points: Brominated pyrrolopyridines generally exhibit high melting points due to strong intermolecular interactions. For example, 2-bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone (9a) melts at 280–282°C, while N1-methylated analogues (e.g., 9b) show lower melting points (116–117°C) due to reduced crystallinity .
- Solubility : The hydroxymethyl group in the target compound likely improves aqueous solubility compared to halogenated or alkylated derivatives. However, lipophilic substituents (e.g., butyl group) enhance solubility in organic solvents like DCM or ethyl acetate .
Biological Activity
(5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol is a heterocyclic compound with significant potential in medicinal chemistry. Its structure features a bromine atom at the 5-position and a hydroxymethyl group at the 2-position, which contribute to its unique biological activity. This article explores the compound's synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound typically involves two main steps:
- Bromination of 1H-pyrrolo[2,3-b]pyridine : This is commonly achieved using N-bromosuccinimide (NBS) in dichloromethane at room temperature.
- Hydroxymethylation : The resultant brominated compound undergoes hydroxymethylation with formaldehyde in the presence of a base such as sodium hydroxide.
The overall reaction can be summarized as follows:
Research indicates that this compound exhibits biological activity primarily through its interactions with specific molecular targets:
- Inhibition of Protein Kinases : The compound may act as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. By inhibiting these kinases, the compound can modulate signaling pathways associated with cell proliferation and apoptosis .
- Antiproliferative Effects : Studies have shown that derivatives of pyrrolopyridines exhibit significant antiproliferative effects against cancer cell lines, suggesting that this compound may also possess similar properties .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| FGFR Inhibition | Reduced cell proliferation | |
| Antiproliferative | Significant effects on cancer cells | |
| Enzyme Inhibition | Modulation of kinase activity |
Case Study 1: Anticancer Activity
In a study examining various pyrrolopyridine derivatives, this compound was shown to inhibit the growth of multiple cancer cell lines. The compound's efficacy was attributed to its ability to disrupt FGFR signaling pathways, leading to decreased tumor growth in vitro .
Case Study 2: Mechanistic Insights
Another investigation focused on the mechanistic pathways influenced by this compound. The study highlighted its role in inducing apoptosis in cancer cells through activation of caspase pathways and modulation of Bcl-2 family proteins . These findings suggest that the compound not only inhibits cell proliferation but also promotes programmed cell death.
Q & A
Q. What are the recommended synthetic routes for (5-Bromo-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves functionalization of the pyrrolo[2,3-b]pyridine core. A common approach includes bromination at the 5-position followed by hydroxymethylation at the 2-position. For example, alkylation or coupling reactions (e.g., Suzuki-Miyaura) can introduce substituents. Optimization involves:
- Catalyst selection : Palladium catalysts for cross-coupling reactions (e.g., Pd(PPh₃)₄) to ensure regioselectivity .
- Solvent systems : Polar aprotic solvents like DMF or DMSO for nucleophilic substitutions .
- Temperature control : Mild conditions (25–60°C) to avoid decomposition of the brominated intermediate .
- Purification : Silica gel chromatography with heptane/ethyl acetate gradients (8:2 ratio) to isolate the product .
Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks based on substituent effects. For example, the hydroxymethyl group (-CH₂OH) appears as a singlet near δ 4.5–5.0 ppm, while aromatic protons resonate at δ 7.5–8.5 ppm .
- Mass spectrometry (HRMS) : Confirm molecular weight (C₈H₇BrN₂O; theoretical MW: 227.97 g/mol) with ESI+ or EI modes .
- X-ray crystallography : Resolve the bromine atom’s position and hydrogen-bonding interactions of the hydroxyl group, if single crystals are obtainable .
Advanced Research Questions
Q. How does the substitution pattern at the 2- and 5-positions influence the compound’s biological activity compared to structural analogs?
Methodological Answer:
- Bromine at C5 : Enhances electrophilicity, enabling interactions with nucleophilic residues in kinase ATP-binding pockets (e.g., EGFR, ALK) .
- Hydroxymethyl at C2 : Increases solubility and hydrogen-bonding capacity, critical for target engagement. Analog studies show that replacing -CH₂OH with -COOEt reduces kinase inhibition by 50% due to decreased polarity .
- Comparative analysis : Use SAR tables to rank analogs (e.g., 5-Bromo-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde has higher reactivity but lower selectivity than the hydroxymethyl derivative) .
Q. How can researchers address discrepancies in biological assay data for this compound (e.g., conflicting IC₅₀ values across studies)?
Methodological Answer:
- Assay validation : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Solubility checks : Use DMSO stock solutions ≤0.1% v/v to avoid precipitation in aqueous buffers .
- Off-target profiling : Employ proteome-wide screens (e.g., KINOMEscan) to identify non-specific binding .
- Data normalization : Include reference inhibitors (e.g., staurosporine) as internal controls .
Q. What computational strategies are used to predict interactions between this compound and kinase targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding poses in kinase active sites. Focus on bromine’s halogen bonding with backbone carbonyls (e.g., Met793 in EGFR) .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of the hydroxymethyl group’s hydrogen bonds .
- Free energy calculations : Apply MM/GBSA to rank binding affinities against analogs .
Data Contradiction Analysis
Q. How to resolve conflicting reports on the compound’s stability under varying pH conditions?
Methodological Answer:
- pH stability assays : Perform HPLC monitoring at pH 2–9 (37°C, 24 hrs). The compound degrades rapidly below pH 3 (acidic cleavage of the pyrrolo ring) but remains stable at pH 7.4 (physiological conditions) .
- Protection strategies : Use inert atmospheres (N₂/Ar) during storage to prevent oxidation of the hydroxymethyl group .
Comparative Structural Analysis
Q. How does this compound differ from 5-Bromo-7-azaindole derivatives in terms of reactivity and target selectivity?
Methodological Answer:
- Reactivity : The pyrrolo[2,3-b]pyridine core has higher electron density at C3 compared to 7-azaindole, favoring electrophilic substitutions (e.g., nitration) .
- Selectivity : 7-Azaindoles preferentially bind to kinases with smaller active sites (e.g., CDK2), while the hydroxymethyl group in this compound broadens selectivity to larger pockets (e.g., JAK2) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
